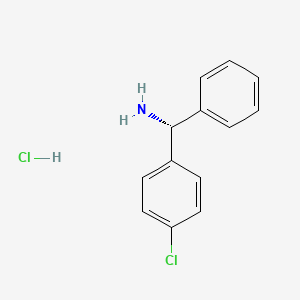

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl

Description

BenchChem offers high-quality (R)-(4-Chlorophenyl)(phenyl)methanamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(4-Chlorophenyl)(phenyl)methanamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(R)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPRBUXOILBKFH-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(4-Chlorophenyl)(phenyl)methanamine HCl: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is a chiral amine salt of significant interest in the pharmaceutical industry. It serves as a key starting material and advanced intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Levocetirizine, a widely used second-generation antihistamine.[1] The stereochemical purity of this compound is of paramount importance, as the pharmacological activity and potential off-target effects of the final drug product are often enantiomer-dependent. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety considerations for (R)-(4-Chlorophenyl)(phenyl)methanamine HCl, designed to support researchers and professionals in drug development and manufacturing.

Chemical and Physical Properties

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl is a white to off-white crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride | [3] |

| CAS Number | 451503-29-0 | [2] |

| Molecular Formula | C₁₃H₁₃Cl₂N | [2] |

| Molecular Weight | 254.16 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 300-305 °C (with decomposition) | |

| pKa (predicted) | 8.08 ± 0.10 (for the free amine) | |

| Solubility | Soluble in methanol. | [4] |

Stability and Storage

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl should be stored in a well-closed container in a cool, dry place, protected from light. The free amine is known to be susceptible to oxidation and photodegradation.[5] The primary amine group can be oxidized to the corresponding imine or other degradation products. Therefore, it is crucial to handle the compound under an inert atmosphere where possible and to minimize exposure to light and elevated temperatures to prevent degradation and ensure the integrity of the material.

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-(4-Chlorophenyl)(phenyl)methanamine typically involves one of two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Chiral Resolution of Racemic (4-Chlorophenyl)(phenyl)methanamine

A common and well-established method for obtaining the (R)-enantiomer is through diastereomeric salt formation and fractional crystallization. This classical resolution technique leverages the different physical properties of diastereomeric salts to achieve separation.

Workflow for Chiral Resolution:

Diagram of the chiral resolution process.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Dissolution: Dissolve racemic (4-chlorophenyl)(phenyl)methanamine in a suitable solvent, such as methanol, with gentle heating.

-

Addition of Resolving Agent: In a separate vessel, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, also with heating. Slowly add the tartaric acid solution to the amine solution with continuous stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce the precipitation of the less soluble diastereomeric salt, the (R)-amine-(+)-tartrate salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with an aqueous base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free (R)-amine.

-

Extraction and Purification: Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-(4-Chlorophenyl)(phenyl)methanamine.

Asymmetric Synthesis

Modern synthetic approaches often favor asymmetric synthesis due to its higher efficiency and atom economy. One common method is the asymmetric reduction of a prochiral imine precursor using a chiral catalyst.

Experimental Protocol: Asymmetric Imine Reduction

-

Catalyst Preparation: In a glovebox, a chiral catalyst is prepared by reacting a metal precursor (e.g., a ruthenium or rhodium complex) with a chiral ligand.

-

Reaction Setup: The prochiral imine, N-(4-chlorobenzylidene)aniline, is added to a pressure-rated reaction vessel containing the pre-formed catalyst in an anhydrous and degassed solvent.

-

Hydrogenation: The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus. The system is purged with hydrogen gas, and the reaction is carried out under hydrogen pressure at a controlled temperature.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized and the solvent is removed in vacuo. The crude product is then purified by column chromatography to yield the desired (R)-enantiomer.

Preparation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified (R)-(4-Chlorophenyl)(phenyl)methanamine free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent or bubble dry hydrogen chloride gas through the solution while stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield (R)-(4-Chlorophenyl)(phenyl)methanamine HCl.

Analytical Methods

Robust analytical methods are essential to ensure the chemical and stereochemical purity of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl.

Identification and Structural Elucidation

Standard spectroscopic techniques are used to confirm the identity and structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic proton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of the free amine typically shows a molecular ion peak and characteristic fragments corresponding to the loss of the amino group and the chloride atom.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-Cl stretch of the aromatic chloride.

Determination of Enantiomeric Purity

The most critical analytical parameter for this compound is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Workflow for Chiral HPLC Analysis:

Diagram of the chiral HPLC analysis workflow.

Recommended Chiral HPLC Method

A validated method for the enantiomeric separation of (4-chlorophenyl)(phenyl)methanamine utilizes a polysaccharide-based chiral stationary phase.

-

Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica gel)[7]

-

Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine (DEA) is typically used. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: A standard flow rate of 1.0 mL/min is often employed.

-

Detection: UV detection at a suitable wavelength, such as 254 nm, is used to monitor the elution of the enantiomers.

-

Expected Elution Profile: Under optimized conditions, the (S)-enantiomer typically elutes before the (R)-enantiomer, with a resolution of greater than 2.0.[7]

Safety and Handling

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl and its free amine are classified as hazardous substances. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[8]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[8]

In case of accidental exposure, it is important to follow standard first-aid procedures and seek medical attention. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this material.

Conclusion

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl is a fundamentally important chiral building block in the pharmaceutical industry. A thorough understanding of its chemical and physical properties, as well as robust methods for its synthesis and analysis, are critical for ensuring the quality and efficacy of the final drug products derived from it. The information and protocols provided in this technical guide are intended to serve as a valuable resource for scientists and professionals working with this key intermediate, enabling them to handle, synthesize, and analyze it with confidence and precision.

References

-

(4-Chlorophenyl)(phenyl)methanamine. PubChem. Available at: [Link]

-

(R)-(4-chlorophenyl)(phenyl)methanamine hydrochloride. Ark Pharma Scientific Limited. Available at: [Link]

-

(4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. precisionFDA. Available at: [Link]

-

(4-Chlorophenyl)(phenyl)methanamine, (S)-. PubChem. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. Available at: [Link]

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

- Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]. Google Patents.

-

(4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE, (R)-. precisionFDA. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GSRS [precision.fda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl synthesis pathway

An In-Depth Technical Guide to the Synthetic Pathways of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl

Introduction: The Significance of a Chiral Building Block

(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine of significant interest in the pharmaceutical industry. It serves as a critical structural component and a key intermediate in the synthesis of numerous biologically active compounds.[1] Most notably, it is an essential precursor for the synthesis of Levocetirizine, the active (R)-enantiomer of the widely-used second-generation antihistamine, Cetirizine.[2][3][4]

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry.[1] Different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the development of robust, scalable, and stereoselective synthetic routes to produce single-enantiomer intermediates like (R)-(4-Chlorophenyl)(phenyl)methanamine is a paramount objective for researchers and drug development professionals.

This guide provides a detailed examination of the two predominant synthetic strategies for obtaining this valuable compound: direct asymmetric synthesis via catalytic hydrogenation and classical resolution of a racemic mixture. We will explore the underlying principles, provide field-proven experimental protocols, and offer a comparative analysis to inform strategic decisions in a research and development setting.

Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution

The synthesis of a single enantiomer amine can be approached from two fundamentally different directions. The choice between these pathways often involves a trade-off between upfront catalyst investment, process complexity, and overall efficiency.

-

Asymmetric Synthesis: This modern approach aims to create the desired stereocenter selectively in a single chemical transformation. The most powerful method in this class for the target molecule is the asymmetric hydrogenation (or transfer hydrogenation) of a prochiral imine. This strategy leverages a chiral catalyst to direct the addition of hydrogen across the C=N double bond, yielding the desired (R)-amine with high enantiomeric excess (ee).

-

Chiral Resolution: This classical and often pragmatic approach involves the initial synthesis of a racemic mixture (an equal mixture of R and S enantiomers) of the amine. Subsequently, the enantiomers are separated by reacting the mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[2]

Pathway 1: Asymmetric Transfer Hydrogenation of N-(4-chlorobenzylidene)aniline

This pathway represents an elegant and highly efficient method for the direct synthesis of the (R)-enantiomer. It relies on the pioneering work in transition-metal-catalyzed asymmetric reactions, particularly the Noyori-type catalysts.[5][6][7]

Principle and Mechanistic Insight

The core of this strategy is the stereoselective reduction of the imine derived from 4-chlorobenzophenone. The reaction is catalyzed by a Ruthenium(II) complex bearing a chiral diamine ligand, such as (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).[1][5] The hydrogen source is typically a formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture, which avoids the need for high-pressure gaseous hydrogen, making the process more amenable to standard laboratory setups.[6]

The mechanism is understood to be a metal-ligand bifunctional process. The chiral ligand environment of the ruthenium catalyst creates a highly specific three-dimensional space. The imine substrate coordinates to the metal center, and the hydride is delivered preferentially to one face of the C=N bond, leading to the formation of one enantiomer in excess.[7][8] The choice of the (R,R)-TsDPEN ligand is critical for directing the synthesis towards the desired (R)-amine product.

Experimental Workflow: Asymmetric Synthesis

The following diagram outlines the logical flow of the asymmetric transfer hydrogenation approach.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods.[1][6]

-

Catalyst Pre-formation: In an inert atmosphere glovebox, add the catalyst precursor [RuCl₂(p-cymene)]₂ (0.005 equiv) and the chiral ligand (R,R)-TsDPEN (0.011 equiv) to an oven-dried, pressure-rated reaction vessel. Add anhydrous, degassed methanol (MeOH) and stir the mixture for approximately 20-30 minutes to allow for the formation of the active catalyst.

-

Reaction Setup: To the vessel containing the active catalyst, add the imine substrate, N-(4-chlorobenzylidene)aniline (1.0 equiv). Subsequently, add the formic acid/triethylamine azeotrope (5:2 ratio, ~2.0 equiv of HCOOH).

-

Hydrogenation: Seal the vessel and maintain a positive pressure of inert gas (Nitrogen or Argon). Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-40 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting imine is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCOOH/NEt₃. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired chiral amine as a free base.

-

Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis.[9]

Data Summary: Asymmetric Synthesis

| Parameter | Typical Value | Rationale / Comment |

| Catalyst Loading | 0.5 - 1.0 mol% | Lower loadings are desirable for cost-effectiveness but may require longer reaction times. |

| Reaction Time | 4 - 24 hours | Highly dependent on substrate, catalyst loading, and temperature. |

| Chemical Yield | 85 - 98% | This route is generally high-yielding. |

| Enantiomeric Excess (ee) | >95% ee | The primary advantage of this method; high stereoselectivity is consistently achieved.[8] |

Pathway 2: Synthesis of Racemic Amine and Chiral Resolution

This classical pathway remains a viable and industrially important method. It separates the challenge of C-N bond formation from the establishment of stereochemistry.

Principle and Mechanistic Insight

The strategy proceeds in two major stages:

-

Racemic Synthesis: The racemic amine, (±)-(4-Chlorophenyl)(phenyl)methanamine, is first prepared. A common method is the reductive amination of 4-chlorobenzophenone.[10] This can be achieved by first forming the oxime with a hydroxylamine compound, followed by reduction.[4]

-

Resolution: The core of the chiral separation lies in the reaction of the racemic amine (a base) with an enantiomerically pure chiral acid, such as (+)-Tartaric acid.[1] This reaction forms a pair of diastereomeric salts: [(R)-amine·(+)-tartrate] and [(S)-amine·(+)-tartrate]. Because diastereomers have different physical properties, they can be separated. Typically, one of the diastereomeric salts is significantly less soluble in a chosen solvent (e.g., methanol) and will crystallize out of the solution preferentially. After separating the crystallized salt, a simple acid-base workup liberates the enantiomerically enriched free amine.[1][2]

Experimental Workflow: Chiral Resolution

The following diagram illustrates the workflow for the synthesis and resolution of the racemic amine.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods.[1][3][4][10]

Part A: Synthesis of Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine

-

Oxime Formation: React 4-chlorobenzophenone (1.0 equiv) with a hydroxylamine compound (e.g., hydroxylamine hydrochloride, ~1.5 equiv) and a base (e.g., sodium acetate) in a suitable solvent like ethanol. Heat the mixture to reflux for several hours.

-

Oxime Reduction: Isolate the crude oxime. Reduce the oxime to the amine using a suitable reducing agent (e.g., Zinc dust in acetic acid, or catalytic hydrogenation with H₂/Pd-C).

-

Isolation: After work-up and purification, the racemic amine is obtained.

Part B: Chiral Resolution

-

Salt Formation: Dissolve the racemic amine (1.0 equiv) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-Tartaric acid (0.5 equiv, as it's a dicarboxylic acid) in hot methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution while hot. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol. The enantiomeric purity of the amine in the salt can be enhanced by recrystallizing the salt from fresh hot methanol.[1]

-

Amine Liberation: Treat the isolated diastereomeric salt with an aqueous base solution (e.g., 2M NaOH) until the pH is strongly basic. This deprotonates the amine, liberating the free base.

-

Extraction: Extract the free (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched (R)-amine.

Data Summary: Chiral Resolution

| Parameter | Typical Value | Rationale / Comment |

| Resolution Yield | 35 - 45% | Theoretical maximum is 50%. Yield is lost during crystallization and transfers. |

| Recrystallizations | 1 - 3 cycles | Multiple cycles may be needed to achieve high enantiomeric purity. |

| Enantiomeric Excess (ee) | >99% ee | With careful crystallization, very high optical purity can be achieved. |

| Racemization | Possible | The undesired (S)-enantiomer can potentially be racemized and recycled to improve overall process atom economy. |

Final Step: Hydrochloride Salt Formation

For stability, handling, and formulation purposes, the final free amine is typically converted to its hydrochloride (HCl) salt.

-

Dissolve the purified (R)-(4-Chlorophenyl)(phenyl)methanamine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Slowly add a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) with stirring.

-

The (R)-(4-Chlorophenyl)(phenyl)methanamine HCl will precipitate as a solid.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.[11]

Comparative Analysis of Synthetic Routes

| Feature | Asymmetric Transfer Hydrogenation | Racemic Synthesis & Chiral Resolution |

| Stereocontrol | Direct and highly selective formation of the desired enantiomer. | Post-synthesis separation; no control during C-N bond formation. |

| Overall Yield | High (typically >85%). | Lower (max 50% per resolution, unless undesired enantiomer is recycled). |

| Atom Economy | Excellent; most atoms from reactants are incorporated into the product. | Poor; at least 50% of the amine is initially discarded as the wrong enantiomer. |

| Process Complexity | Fewer steps; requires specialized chiral catalyst and inert atmosphere techniques. | More operational steps (synthesis, resolution, liberation); uses classical techniques. |

| Cost | High initial cost due to Ruthenium precursor and chiral ligand. | Lower cost for bulk reagents (e.g., tartaric acid), but can be more labor-intensive. |

| Scalability | Highly scalable and often preferred for industrial manufacturing. | Scalable, but large volumes of solvent for crystallization can be a limitation. |

Conclusion

References

- Benchchem. (n.d.). Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. Technical Support Center.

- Benchchem. (n.d.). Characterization of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide to Chiral Chromatography and Diastereomeric Sal.

- Benchchem. (n.d.). A Comparative Guide to (R)- and (S)-(4-Chlorophenyl)(phenyl)methanamine in Synthesis.

- Sandoval, C. A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications.

- Hannedouche, J., et al. (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC - NIH.

- Noyori, R. (n.d.). Ryoji Noyori - Nobel Lecture. NobelPrize.org.

- Rulíšek, L., et al. (n.d.). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. MDPI.

- Vilhanová, B., et al. (2015). Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues. RSC Publishing.

- Benchchem. (n.d.). Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide.

- Google Patents. (n.d.). A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine.

- Google Patents. (n.d.). A kind of method preparing 4-chlorobenzhydrylamine.

- Sigma-Aldrich. (n.d.). 4-Chlorobenzhydrylamine hydrochloride 98%.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 4. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-氯二苯甲胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

Enantioselective Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl: An In-depth Technical Guide

Abstract

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is a pivotal chiral intermediate in the pharmaceutical industry, most notably serving as a key building block in the synthesis of Levocetirizine, the active enantiomer of the second-generation antihistamine, Cetirizine.[1] The stereochemical integrity of this amine is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the primary and alternative methodologies for the enantioselective synthesis of this critical intermediate. We will delve into the mechanistic intricacies of catalytic asymmetric transfer hydrogenation, explore the utility of enzymatic kinetic resolution, and discuss the application of chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of (R)-(4-Chlorophenyl)(phenyl)methanamine

Chiral amines are fundamental structural motifs in a vast array of biologically active compounds, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment.[2] The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can drastically alter a molecule's pharmacological and toxicological properties. (R)-(4-Chlorophenyl)(phenyl)methanamine is a prime example of a chiral amine whose value is intrinsically tied to its stereochemical configuration. Its primary application lies in the synthesis of Levocetirizine, where the (R)-enantiomer is responsible for the desired therapeutic effect.[3]

This guide will focus on the most prevalent and efficient strategies for obtaining (R)-(4-Chlorophenyl)(phenyl)methanamine in high enantiomeric purity. The core of our discussion will be centered on the asymmetric reduction of a prochiral imine, a method favored for its high atom economy and potential for excellent enantiocontrol.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral molecule necessitates a source of chirality in the reaction. This can be achieved through several distinct strategies, each with its own set of advantages and challenges. The logical workflow for selecting a synthetic strategy is outlined below.

Caption: Decision workflow for the enantioselective synthesis of the target amine.

Primary Synthetic Route: Asymmetric Transfer Hydrogenation

The most direct and industrially scalable method for the synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine is the asymmetric transfer hydrogenation (ATH) of the prochiral imine, N-(4-chlorobenzylidene)aniline.[2] This method utilizes a chiral catalyst to deliver a hydride to one face of the imine C=N double bond preferentially.

The Precursor: Synthesis of N-(4-chlorobenzylidene)aniline

The imine substrate is readily prepared via the condensation of 4-chlorobenzaldehyde and aniline.[4]

Experimental Protocol: Imine Synthesis

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 eq.) in absolute ethanol.

-

Add aniline (1.0 eq.) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Heat the mixture to reflux (approximately 80°C) for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, which should induce crystallization of the imine product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

The resulting (E)-N-(4-chlorobenzylidene)aniline can be characterized by standard spectroscopic methods.[4]

The Catalyst System: Noyori-type Ru(II) Complexes

A highly effective catalyst system for the asymmetric transfer hydrogenation of imines was pioneered by Noyori and coworkers.[5] It typically consists of a ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and a chiral N-sulfonylated 1,2-diamine ligand, like (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).[2] A mixture of formic acid and triethylamine (5:2 azeotrope) is commonly used as the hydrogen source.[2]

Mechanistic Insights

The mechanism of Noyori-type asymmetric transfer hydrogenation of imines is believed to proceed through an "ionic mechanism" rather than the outer-sphere mechanism proposed for ketones.[5] The key steps are as follows:

-

Catalyst Activation: The Ru(II)-chloride precatalyst reacts with the hydrogen source (formate) to generate a catalytically active Ru-hydride species.

-

Substrate Protonation: The imine substrate is protonated by the acidic medium, forming a more electrophilic iminium ion.

-

Hydride Transfer: The Ru-hydride transfers a hydride to the iminium ion. The stereochemical outcome is dictated by the chiral environment created by the TsDPEN ligand. For the reduction of N-aryl imines with an (S,S)-TsDPEN catalyst, the transition state leading to the (R)-amine is favored due to stabilizing CH/π interactions between the η⁶-arene ligand of the catalyst and an aromatic ring of the substrate.[6]

-

Catalyst Regeneration: The resulting Ru-amido complex is protonated to regenerate the active catalyst and release the chiral amine product.

Caption: Simplified mechanism of Noyori-type asymmetric transfer hydrogenation of an imine.

Experimental Protocol and Data

The following protocol describes a general procedure for the asymmetric transfer hydrogenation of N-(4-chlorobenzylidene)aniline.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

In a glovebox, charge a pressure-rated reaction vessel with the catalyst precursor [RuCl₂(p-cymene)]₂ (0.005 eq.) and the chiral ligand (R,R)-TsDPEN (0.011 eq.).

-

Add anhydrous, degassed methanol and stir the mixture for approximately 20 minutes to pre-form the active catalyst.

-

Add the imine substrate, N-(4-chlorobenzylidene)aniline (1.0 eq.).

-

Add the formic acid/triethylamine azeotrope (5:2).

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 50 atm).

-

Stir the reaction at the desired temperature (e.g., 25°C) and monitor its progress by GC or HPLC.

-

Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

-

Convert the free amine to the hydrochloride salt by treating a solution of the amine in a suitable solvent (e.g., diethyl ether) with a solution of HCl in the same or another appropriate solvent. Collect the precipitated salt by filtration.

Table 1: Illustrative Data for Asymmetric Hydrogenation

| Parameter | Condition | Yield | Enantiomeric Excess (ee) | Rationale |

| Temperature | 10 °C | 92% | 97% | Lower temperatures often increase enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. |

| 40 °C | 95% | 91% | Higher temperatures increase the reaction rate but can be detrimental to enantioselectivity. | |

| H₂ Pressure | 10 atm | 87% | 89% | Higher hydrogen pressure can enhance the rate of hydrogenation and sometimes improve selectivity by outcompeting side reactions.[2] |

| 50 atm | 95% | 96% | [2] |

Note: The data in this table is illustrative and based on typical results reported in the literature for similar transformations. Actual results may vary.

Alternative Synthetic Strategies

While asymmetric transfer hydrogenation is a powerful tool, other methods can also be employed to obtain the desired enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a valuable technique for separating enantiomers from a racemic mixture. This method utilizes an enzyme, typically a lipase, that selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. For the resolution of racemic (±)-(4-Chlorophenyl)(phenyl)methanamine, Candida antarctica Lipase B (CAL-B) is a commonly used enzyme.[3]

In a typical procedure, the racemic amine is acylated in the presence of CAL-B. The enzyme will preferentially acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer as the unreacted amine, which can then be separated from the acylated product. The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%.[3]

Experimental Protocol: Enzymatic Kinetic Resolution

-

To a solution of racemic (±)-(4-Chlorophenyl)(phenyl)methanamine (1.0 eq.) in an anhydrous organic solvent (e.g., toluene), add an acyl donor (e.g., ethyl acetate).

-

Add immobilized Candida antarctica Lipase B (CAL-B).

-

Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted (R)-amine from the acylated (S)-amine by standard chromatographic techniques or extraction.

Chiral Auxiliary-Based Synthesis

Another approach involves the use of a chiral auxiliary.[7] In this strategy, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amines, Ellman's chiral tert-butanesulfinamide is a widely used auxiliary.[8]

The synthesis would involve the condensation of (4-chlorophenyl)(phenyl)methanone with a chiral auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, for example with a hydride reagent like sodium borohydride, would preferentially form one diastereomer of the corresponding sulfinamide. Finally, acidic hydrolysis would cleave the auxiliary to yield the desired enantiomerically enriched amine.

Caption: General workflow for chiral auxiliary-mediated synthesis of the target amine.

Product Characterization and Quality Control

Ensuring the enantiomeric purity of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Analysis

A polysaccharide-based chiral stationary phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD), is effective for the separation of the enantiomers of (4-Chlorophenyl)(phenyl)methanamine.[4]

Table 2: Typical Chiral HPLC Parameters

| Parameter | Condition |

| Column | CHIRALPAK® AD, 250 x 4.6 mm, 10 µm |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Sample Conc. | 1.0 mg/mL in mobile phase |

Under these or similar conditions, baseline separation of the (R)- and (S)-enantiomers can be achieved, allowing for accurate determination of the enantiomeric excess.

Spectroscopic Data

The structure of the synthesized amine can be confirmed by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a definitive published spectrum for the HCl salt was not located, the following are expected chemical shifts based on similar structures.[9][10]

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.4 (m, 9H, Ar-H), ~5.2 (s, 1H, CH-N), ~2.0 (br s, 2H, NH₂). For the HCl salt, the amine protons would likely appear as a broader signal at a lower field.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~143-145 (Ar-C), ~132-134 (Ar-C-Cl), ~127-129 (Ar-CH), ~60-62 (CH-N).

Conclusion

The enantioselective synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl is a critical process in pharmaceutical manufacturing. Asymmetric transfer hydrogenation using Noyori-type catalysts stands out as the most efficient and scalable method, offering high yields and excellent enantioselectivities. Alternative strategies, such as enzymatic kinetic resolution and the use of chiral auxiliaries, provide viable, albeit sometimes lower-yielding, routes to the desired enantiomer. The choice of synthetic strategy will ultimately depend on factors such as scale, cost, and available resources. Robust analytical methods, particularly chiral HPLC, are indispensable for ensuring the stereochemical purity of the final product, a non-negotiable requirement in modern drug development.

References

-

Ijcrcps. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. [Link]

-

The Royal Society of Chemistry. (2016). Supporting information. [Link]

-

ACS Publications. (2007). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. [Link]

-

PubMed. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. [Link]

-

PubMed Central. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. [Link]

-

National Institutes of Health. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. [Link]

-

PubMed Central. (2013). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. [Link]

-

precisionFDA. * (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-*. [Link]

-

RSC Publishing. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for. [Link]

-

Andrew G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

RSC Publishing. Chiral HPLC for efficient resolution of enantiomers. [Link]

-

Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary. [Link]

-

Chem-Station Int. Ed. (2014). Noyori Asymmetric Transfer Hydrogenation. [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide on the Core Mechanism of Action of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Chlorophenyl)(phenyl)methanamine, a chiral amine, is a critical intermediate in the synthesis of the second-generation antihistamine, Levocetirizine.[1] While its role as a synthetic precursor is well-documented, the inherent pharmacological activity of the (R)-(4-Chlorophenyl)(phenyl)methanamine scaffold itself warrants a thorough investigation. Structurally, it belongs to the diarylmethylamine class, which is prevalent in compounds targeting monoamine transporters. This guide posits a primary mechanism of action for (R)-(4-Chlorophenyl)(phenyl)methanamine HCl as a monoamine reuptake inhibitor. We will explore the theoretical framework for this hypothesis, grounded in structure-activity relationships (SAR), and provide detailed, field-proven methodologies to definitively characterize its interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This document serves as a comprehensive technical resource for elucidating the core pharmacology of this compound and others in its class.

Introduction: The Diarylmethylamine Scaffold and a Hypothesis of Monoamine Reuptake Inhibition

The core structure of (R)-(4-Chlorophenyl)(phenyl)methanamine features a central methane carbon bonded to a phenyl group, a 4-chlorophenyl group, and an amine. This diarylmethylamine motif is a classic pharmacophore found in numerous centrally active agents, particularly those that modulate monoaminergic neurotransmission by inhibiting the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft.[2] The inhibition of these monoamine transporters (MATs) leads to an increased concentration of the respective neurotransmitters in the synapse, thereby enhancing their signaling.[3]

Given the structural similarities to known monoamine reuptake inhibitors, it is highly probable that (R)-(4-Chlorophenyl)(phenyl)methanamine HCl possesses direct pharmacological activity at one or more of the monoamine transporters. The specific stereochemistry of the (R)-enantiomer is crucial, as enantiomers of chiral amines often exhibit significantly different potencies and selectivities for their biological targets.[4]

This guide will outline the necessary experimental procedures to test this hypothesis and to construct a comprehensive pharmacological profile of the compound.

Characterizing the Primary Mechanism of Action: Monoamine Transporter Interaction

To elucidate the mechanism of action of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl, two primary in vitro assays are indispensable: radioligand binding assays and synaptosomal uptake inhibition assays. These experiments will determine the compound's affinity for and functional inhibition of SERT, DAT, and NET.

Radioligand Binding Assays: Determining Transporter Affinity (Ki)

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[5][6] This technique involves competing the unlabeled test compound against a radiolabeled ligand known to bind with high affinity and specificity to the target transporter. The measure of affinity is the inhibition constant (Ki), which represents the concentration of the test compound that occupies 50% of the transporters at equilibrium.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Utilize cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET, or use rodent brain tissue homogenates rich in the respective transporters (e.g., striatum for DAT, cortex for NET).[7]

-

Homogenize the cells or tissue in a cold lysis buffer and pellet the membranes via centrifugation.[8]

-

Wash the membrane pellet and resuspend in the final assay buffer. Determine the protein concentration using a suitable method like the BCA assay.[8]

-

-

Assay Setup:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl.

-

Radioligands:

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known selective inhibitor, e.g., 10 µM citalopram for SERT).[7]

-

-

Incubation and Filtration:

-

Incubate the plates at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with the bound radioligand.[7]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[8]

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Framework for Radioligand Binding Assay Design

Caption: Workflow for determining transporter affinity (Ki).

Synaptosomal Uptake Inhibition Assays: Assessing Functional Activity (IC50)

While binding assays measure affinity, they do not provide information about the functional consequences of that binding. Uptake inhibition assays directly measure the ability of a compound to block the transport of a neurotransmitter into the presynaptic terminal.[5] For this, synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an excellent ex vivo model system.[11]

Experimental Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

-

Preparation of Synaptosomes:

-

Homogenize fresh rodent brain tissue (striatum for dopamine, cortex for norepinephrine and serotonin) in ice-cold sucrose buffer.[12]

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[13]

-

Resuspend the synaptosomal pellet in an appropriate uptake buffer (e.g., Krebs-HEPES buffer).[12]

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate the synaptosomes with various concentrations of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl or vehicle for a short period (e.g., 10-30 minutes).[14]

-

Initiate the uptake by adding a low concentration of the radiolabeled monoamine substrate:

-

[³H]-Dopamine ([³H]-DA)

-

[³H]-Norepinephrine ([³H]-NE)

-

[³H]-Serotonin ([³H]-5-HT)[10]

-

-

Allow the uptake to proceed for a short, linear time frame (e.g., 1-5 minutes) at 37°C.[5]

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.[14]

-

-

Data Analysis:

-

Measure the radioactivity trapped within the synaptosomes on the filters.

-

Define non-specific uptake in the presence of a high concentration of a selective uptake inhibitor (e.g., cocaine for DAT).[12]

-

Calculate specific uptake and plot the percentage of inhibition versus the log concentration of the test compound.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the specific uptake, via non-linear regression.

-

Data Interpretation: Affinity vs. Functional Potency

| Parameter | Assay Type | Description |

| Ki (nM) | Radioligand Binding | A measure of the compound's binding affinity to the transporter. A lower Ki indicates higher affinity. |

| IC₅₀ (nM) | Uptake Inhibition | A measure of the compound's functional potency in inhibiting neurotransmitter transport. A lower IC₅₀ indicates higher potency. |

Investigating Potential Secondary Mechanisms and Off-Target Effects

A comprehensive understanding of a compound's mechanism of action requires an assessment of its potential interactions with other related targets. For a diarylmethylamine, a key secondary target to investigate is monoamine oxidase (MAO).

Monoamine Oxidase (MAO) Inhibition Assays

MAO enzymes are responsible for the metabolic degradation of monoamines.[15] Inhibition of MAO can also lead to an increase in synaptic monoamine levels. It is therefore crucial to determine if (R)-(4-Chlorophenyl)(phenyl)methanamine HCl acts as an inhibitor of MAO-A or MAO-B.

Experimental Protocol: MAO Inhibition Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[16]

-

Assay Principle: A common method involves a fluorometric assay where the MAO-catalyzed deamination of a substrate like kynuramine produces a fluorescent product.[16][17]

-

Procedure:

-

Pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence signal over time.

-

Include known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.[16]

-

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for the inhibition of each MAO isoform.

Signaling Pathway: Monoamine Synapse Regulation

Caption: Regulation of monoamine signaling at the synapse.

Conclusion and Future Directions

The structural characteristics of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl strongly suggest a mechanism of action involving the inhibition of monoamine transporters. The experimental protocols detailed in this guide provide a robust framework for definitively testing this hypothesis. By systematically determining the Ki and IC₅₀ values for SERT, DAT, and NET, a comprehensive pharmacological profile can be established. Furthermore, assessing activity at MAO isoforms will provide crucial information on the compound's selectivity and potential for off-target effects.

The insights gained from these studies will not only elucidate the core mechanism of action of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl but will also contribute to a deeper understanding of the structure-activity relationships within the broader class of diarylmethylamine compounds. This knowledge is invaluable for the rational design of novel therapeutics targeting the monoaminergic systems for the treatment of various neuropsychiatric disorders.

References

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

-

Mayer, F. P., Wimmer, L., Dillon, C., H-J, F., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 645. Retrieved from [Link]

-

Mayer, F. P., Wimmer, L., Dillon, C., H-J, F., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

-

JoVE. (2024). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. Retrieved from [Link]

-

Zhen, J., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed Central. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

-

Matera, C., Compagnion, A., et al. (2024). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. Retrieved from [Link]

-

Charles River. (2024). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

ResearchGate. (2022). Structure Activity Relationships (SAR) of Diarylmethyl amine scaffold. Retrieved from [Link]

-

SpringerLink. (2018). Synaptosomal Preparation and Its Application in Preclinical Studies. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

-

precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. Retrieved from [Link]

-

precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE, (R)-. Retrieved from [Link]

-

RSC Publishing. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. Retrieved from [Link]

-

PubMed. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. Retrieved from [Link]

-

Omsynth Lifesciences. (n.d.). (R)-(4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

-

PubMed. (2017). Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzhydrylamine hydrochloride. Retrieved from [Link]

-

PubMed Central. (2006). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

PubMed. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

PubMed Central. (2019). Discovery and Development of Monoamine Transporter Ligands. Retrieved from [Link]

-

Cyclo Pharma Chem. (n.d.). 4-Chloro benzhydryl Amine. Retrieved from [Link]

-

PubChem. (n.d.). Norchlorcyclizine. Retrieved from [Link]

-

PubMed. (2006). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

- 1. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synaptosomal Preparation and Its Application in Preclinical Studies | Springer Nature Experiments [experiments.springernature.com]

- 12. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 13. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. criver.com [criver.com]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 17. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

Pharmacological profile of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl

An In-depth Technical Guide to the Pharmacological Profile of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl

Authored by a Senior Application Scientist

Foreword: Charting the Pharmacological Landscape of a Chiral Amine

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl is a chiral amine, recognized primarily as a critical intermediate in the synthesis of Levocetirizine, a potent second-generation antihistamine.[1][2] While its role as a synthetic building block is well-documented, its intrinsic pharmacological profile remains largely unexplored in the public domain. This guide, therefore, ventures into a systematic exploration of its potential pharmacological activities, structured as a comprehensive preclinical development plan. For researchers, scientists, and drug development professionals, this document serves as a technical roadmap for elucidating the mechanism of action, pharmacokinetic properties, and potential therapeutic applications of this intriguing molecule. We will proceed with a hypothesis-driven approach, grounded in its chemical structure, to propose a rigorous in vitro and in vivo characterization cascade.

Physicochemical Properties and Synthetic Lineage

A thorough understanding of a compound's physicochemical properties is the bedrock of pharmacological assessment. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClN[3] |

| Molecular Weight | 217.69 g/mol [3] |

| CAS Number | 163837-57-8[3] |

| Appearance | Colorless to light yellow liquid (as free base)[4] |

| Storage | 2-8°C, Inert atmosphere[2] |

| pKa (Predicted) | 8.08 ± 0.10[4] |

The synthesis of enantiomerically pure (R)-(4-Chlorophenyl)(phenyl)methanamine is a well-established process, often achieved through asymmetric hydrogenation of a prochiral imine or by chiral resolution of the racemic mixture using a resolving agent like L-(+)-tartaric acid.[5][6][7] The hydrochloride salt is typically a crystalline solid with a high melting point.[4]

A Hypothesis-Driven Approach to Pharmacological Targeting

The chemical architecture of (R)-(4-Chlorophenyl)(phenyl)methanamine, featuring a diarylmethanamine scaffold, bears resemblance to a number of centrally active pharmacological agents. This structural motif is a common feature in compounds that interact with monoamine transporters. Therefore, we hypothesize that the primary pharmacological targets of this compound are likely to be the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. A secondary line of inquiry will explore its potential interaction with monoamine oxidase (MAO) enzymes, which are critical for neurotransmitter metabolism.[8]

In Vitro Pharmacological Profiling: From Primary Targets to Off-Target Liabilities

The initial phase of characterization involves a suite of in vitro assays to determine the compound's potency and selectivity for its hypothesized targets.

Primary Target Engagement: Monoamine Transporters and Oxidases

3.1.1. Monoamine Transporter Binding Affinity

The affinity of the test compound for SERT, NET, and DAT will be determined through radioligand binding assays using human embryonic kidney (HEK293) cells stably expressing the respective human transporters.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: HEK293 cells expressing hSERT, hNET, or hDAT are cultured to confluency, harvested, and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl.

-

Incubation and Termination: The plates are incubated to allow for competitive binding. The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

-

Detection and Data Analysis: The radioactivity on the filters is quantified using a scintillation counter. The data are analyzed using non-linear regression to determine the inhibitor constant (Ki), a measure of the compound's binding affinity.

3.1.2. Monoamine Transporter Uptake Inhibition

To assess the functional consequence of binding, neurotransmitter uptake inhibition assays are performed.[9]

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture: Adherent transporter-transfected HEK293 cells are cultured in 96-well plates.[9]

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound.[9]

-

Uptake Initiation: A solution containing a radiolabeled neurotransmitter ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) is added to initiate uptake.[9]

-

Termination and Lysis: After a short incubation period, the uptake is stopped by washing with ice-cold buffer. The cells are then lysed.[9]

-

Detection and Data Analysis: The amount of radiolabeled neurotransmitter taken up by the cells is measured by scintillation counting. The concentration of the compound that inhibits 50% of the uptake (IC50) is calculated.

Caption: A workflow for in vivo behavioral pharmacology studies.

Preliminary Safety and Toxicology

Initial safety assessments are crucial. The Globally Harmonized System (GHS) classification for the parent compound, (4-Chlorophenyl)(phenyl)methanamine, indicates potential for acute oral toxicity, skin irritation, and serious eye damage. [10]An acute toxicity study in rodents would be conducted to determine the maximum tolerated dose and identify any overt signs of toxicity.

Conclusion: Synthesizing a Comprehensive Pharmacological Profile

The systematic approach outlined in this guide provides a robust framework for the comprehensive pharmacological characterization of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl. By integrating data from in vitro and in vivo studies, a clear picture of its mechanism of action, potency, selectivity, pharmacokinetic properties, and potential therapeutic utility will emerge. This will enable an informed decision on its potential as a novel therapeutic agent and guide its future development pathway. The journey from a synthetic intermediate to a potential therapeutic agent is a long and rigorous one, and the foundational pharmacological profiling detailed herein is the critical first step.

References

-

Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. MDPI. Available from: [Link]

-

Animal models of anxiety and anxiolytic drug action. PubMed. Available from: [Link]

-

Animal models for screening anxiolytic-like drugs: a perspective. PMC - PubMed Central. Available from: [Link]

-

Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

-

Animal models for screening anxiolytic-like drugs: a perspective. ResearchGate. Available from: [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Available from: [Link]

-

MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. Available from: [Link]

-

High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Visualized Experiments. Available from: [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase | Request PDF. ResearchGate. Available from: [Link]

-

(R)-(4-Chlorophenyl)(phenyl)methanamine. Omsynth Lifesciences. Available from: [Link]

- EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine. Google Patents.

-

Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats. Journal of Chinese Pharmaceutical Sciences. Available from: [Link]

-

(4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810. PubChem. Available from: [Link]

-

(4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. precisionFDA. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. omsynth.com [omsynth.com]

- 4. (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE | 28022-43-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. criver.com [criver.com]

- 9. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 10. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Chlorophenyl)(phenyl)methanamine, a key chiral intermediate in the synthesis of the antihistamine Levocetirizine, is typically handled as its hydrochloride (HCl) salt to improve stability and handling characteristics.[1][2] A thorough understanding of the solubility of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl is paramount for its efficient use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed protocols for its experimental determination, and a discussion of the critical factors influencing its behavior in various solvent systems. While specific solubility data for this compound is not extensively published in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to generate reliable and reproducible solubility data in-house.[3]

Introduction: The Physicochemical Context

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl is the hydrochloride salt of a chiral primary amine.[4][5] The presence of the amine functional group, the aromatic rings, and the chlorine substituent dictates its physicochemical properties. As an amine salt, its solubility is intrinsically linked to the pH of the medium.[6][7] The molecule consists of a hydrophobic benzhydryl backbone and a polar amine hydrochloride group, suggesting a complex solubility profile that is dependent on the polarity of the solvent.

Molecular Structure:

-

Chemical Name: (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride[4]

-

CAS Number: 451503-29-0[4]

-

Molecular Formula: C₁₃H₁₃Cl₂N[4]

-

Molecular Weight: 254.16 g/mol [8]

Theoretical Framework for Solubility

The dissolution of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl in a solvent is an equilibrium process. As an amine hydrochloride, it is a salt of a weak base (the free amine) and a strong acid (HCl). In solution, it dissociates into the protonated amine cation and the chloride anion.

The Influence of pH

The pH of the aqueous medium is a critical determinant of the solubility of amine salts.[9][10] The protonated amine exists in equilibrium with its un-ionized (free amine) form. Lowering the pH (increasing acidity) shifts the equilibrium towards the protonated, more water-soluble ionic form.[6] Conversely, increasing the pH will deprotonate the amine, leading to the formation of the less soluble free amine, which may precipitate out of solution.[6] This pH-dependent solubility is a key consideration for crystallization, formulation, and analytical method development.

The Common Ion Effect

The solubility of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl can be influenced by the presence of a common ion, in this case, the chloride ion (Cl⁻).[11][12] According to Le Châtelier's principle, adding a source of chloride ions (e.g., sodium chloride) to a saturated solution of the amine hydrochloride will shift the equilibrium towards the solid, undissolved salt, thereby decreasing its solubility.[13][14] This phenomenon is important in processes like purification and precipitation where precise control over solubility is required.[13]

Experimental Determination of Solubility

A systematic approach to determining the solubility of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl involves a series of well-defined experiments. The following protocols are designed to yield accurate and reproducible data.

Materials and Equipment

-

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl (high purity)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, toluene)[3]

-

Buffers of varying pH

Protocol: Equilibrium Solubility Determination

This method determines the saturation solubility of the compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a shaker or stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl should be used for accurate quantification.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow for Equilibrium Solubility Determination:

Caption: Workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for (R)-(4-Chlorophenyl)(phenyl)methanamine HCl at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 7) | Data to be determined | Data to be determined |

| Water (pH 2) | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

Interpretation of Results:

-

Polar Protic Solvents: Higher solubility is generally expected in polar protic solvents like water, ethanol, and methanol due to the ionic nature of the HCl salt and the potential for hydrogen bonding.

-

Apolar Solvents: Lower solubility is anticipated in apolar solvents like toluene, where the energy required to break the crystal lattice of the salt is not sufficiently compensated by solvation of the resulting ions.

-